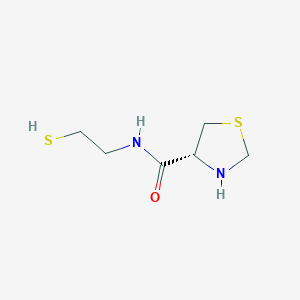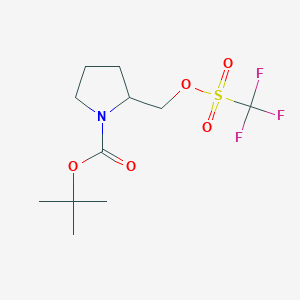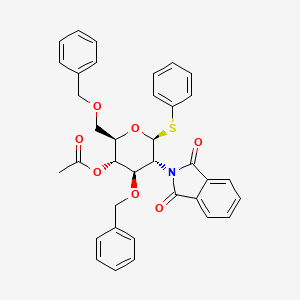![molecular formula C13H10N2O2S B12848165 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that contains a thieno[2,3-d]pyridazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one typically involves the construction of the thieno[2,3-d]pyridazine ring system followed by the introduction of the 2-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed carbonylation reactions has been reported for the synthesis of related thieno[2,3-d]pyridazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are activated by the thieno[2,3-d]pyridazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: These compounds are used in materials science for applications such as organic solar cells.
Uniqueness
7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H10N2O2S |
|---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
7-(2-methoxyphenyl)-5H-thieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(16)15-14-11/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
ZTVOVJRJHSTIBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NNC(=O)C3=C2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





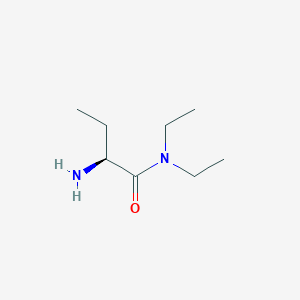
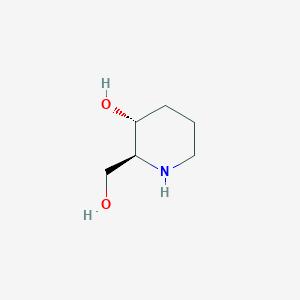

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
